2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide
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Overview
Description
“2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-phenylpropyl)acetamide” is a compound that is also known as a CSE inhibitor or ERK activator. It is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring family, which is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves several steps. One method involves the reaction of anilines with chlorosulfonyl isocyanate and cyclization of the N-chlorosulfonyl ureas . Another novel method involves a Curtius rearrangement followed by an intramolecular cyclization . This method is distinguished by its originality, simplicity in use, and the availability of starting materials and reagents at a low cost .Molecular Structure Analysis
The molecular formula of this compound is C18H19N3O3S2 and it has a molecular weight of 389.49.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives include reactions with anilines, chlorosulfonyl isocyanate, and cyclization of the N-chlorosulfonyl ureas . A Curtius rearrangement followed by an intramolecular cyclization is also involved .Scientific Research Applications
Antitumor Activity Evaluation
Research has focused on the synthesis of benzothiazole derivatives, including those with benzothiadiazine structures, to explore their potential antitumor activities. For instance, a study conducted by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, evaluating their antitumor activities in vitro against various human tumor cell lines. This exploration underscores the role of benzothiadiazine derivatives in developing potential anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Studies
Another dimension of research explores the antioxidant capabilities of benzothiadiazine derivatives. Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiadiazin-2(4H)-yl)acetamides, revealing their potential in scavenging free radicals and suggesting a template for developing biologically active compounds with antioxidant properties (Ahmad et al., 2012).
Anticonvulsant Evaluation
The anticonvulsant activities of benzothiadiazine derivatives have also been examined. Nath et al. (2021) synthesized indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, demonstrating significant anticonvulsant activity in animal models. This study highlights the potential of benzothiadiazine derivatives in developing anticonvulsant medications (Nath et al., 2021).
Insecticidal Assessment
Research by Fadda et al. (2017) into the insecticidal properties of thiadiazole derivatives against the cotton leafworm indicates a potential application of benzothiadiazine-related compounds in agriculture as pest control agents (Fadda et al., 2017).
Antimicrobial Activity
Studies on the antimicrobial properties of benzothiadiazine derivatives, such as the work by Juddhawala, Parekh, and Rawal (2011), have synthesized compounds demonstrating activity against various bacterial strains. This suggests a role for these derivatives in developing new antimicrobial agents (Juddhawala, Parekh, & Rawal, 2011).
Future Directions
The future directions for the research and development of “2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-phenylpropyl)acetamide” and similar compounds could involve further exploration of their pharmacological activities and potential therapeutic applications. The advent of computerized molecular graphics may boost the study of structural-activity relationships .
Mechanism of Action
Target of Action
The primary targets of the compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide are KATP channels . These channels play a crucial role in regulating insulin release from pancreatic B cells .
Mode of Action
This compound interacts with its targets, the KATP channels, by acting as an activator . This interaction results in the opening of these channels, which in turn influences the release of insulin .
Biochemical Pathways
The activation of KATP channels by this compound affects the insulin signaling pathway . The opening of these channels decreases the cellular membrane potential, which inhibits the release of insulin . This can have downstream effects on glucose metabolism.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of insulin release . By activating KATP channels, this compound can inhibit insulin release, potentially impacting glucose homeostasis .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-17(19-12-6-9-14-7-2-1-3-8-14)13-25-18-20-15-10-4-5-11-16(15)26(23,24)21-18/h1-5,7-8,10-11H,6,9,12-13H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLKBRCXOZCFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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